molecular formula C9H17N3O B13316474 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol

1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol

Cat. No.: B13316474
M. Wt: 183.25 g/mol
InChI Key: LUJZGCVZZXRCCB-UHFFFAOYSA-N
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Description

1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazole with 3,3-dimethylbutan-2-one under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-1H-pyrazol-1-yl)-3,3-dimethylbutan-2-ol is unique due to its specific structural features, such as the presence of a dimethylbutan-2-ol backbone and an amino group on the pyrazole ring.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(4-aminopyrazol-1-yl)-3,3-dimethylbutan-2-ol

InChI

InChI=1S/C9H17N3O/c1-9(2,3)8(13)6-12-5-7(10)4-11-12/h4-5,8,13H,6,10H2,1-3H3

InChI Key

LUJZGCVZZXRCCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CN1C=C(C=N1)N)O

Origin of Product

United States

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